molecular formula C13H19N3O B7162357 N-cyclopropyl-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide

N-cyclopropyl-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide

Cat. No.: B7162357
M. Wt: 233.31 g/mol
InChI Key: RQCQTXIGSLBSCA-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes cyclopropyl groups and a pyrazole ring

Properties

IUPAC Name

N-cyclopropyl-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-8-7-12(13(17)14-11-5-6-11)15-16(8)9(2)10-3-4-10/h7,9-11H,3-6H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCQTXIGSLBSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C2CC2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by the introduction of cyclopropyl groups through alkylation reactions. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, thereby enhancing efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxylate
  • N-cyclopropyl-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxylic acid

Uniqueness

N-cyclopropyl-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide is unique due to its specific structural features, such as the presence of cyclopropyl groups and a pyrazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

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